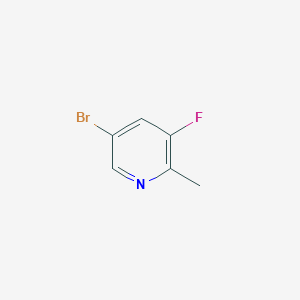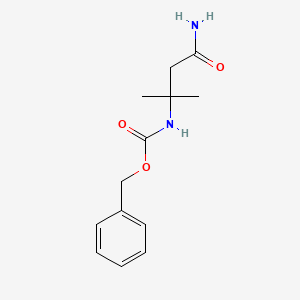![molecular formula C9H8BrNO3 B1376896 (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol CAS No. 1346446-86-3](/img/structure/B1376896.png)
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
Overview
Description
“(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol” is a chemical compound with the empirical formula C9H8BrNO3 . It is a solid substance . The SMILES string for this compound is COc1c(Br)ncc2cc(CO)oc12 .
Molecular Structure Analysis
The molecular weight of “(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol” is 258.07 . The InChI key for this compound is XDQSVJUQVZJQMK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol” is a solid substance . The empirical formula of this compound is C9H8BrNO3 .Scientific Research Applications
Photochemical Behavior
Research on similar furo- and pyrrolo-[3,2-b]pyridin compounds has revealed interesting photochemical behaviors. For instance, the irradiation of these compounds can lead to the formation of dimeric products and electrocyclic ring opening, yielding various derivative compounds (Jones & Phipps, 1975).
Structural Characterization and Protonation
Studies on structurally related N,4-diheteroaryl 2-aminothiazoles have provided insights into the structural characterization, protonation sites, and hydrogen bonding patterns. These aspects are crucial in understanding the molecular interactions and properties of such compounds (Böck et al., 2021).
Molecular Configuration and Hydrogen Bonds
The title compound's configuration and intramolecular hydrogen bonds have been a subject of interest, contributing to the understanding of molecular geometry and interaction (Peng & Hou, 2008).
Catalytic Hydrogenation Applications
Research into the catalytic hydrogenation of dihydro-1,2-oxazines bearing a functionalized methylene group has implications for the transformation of similar compounds, potentially including (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol (Sukhorukov et al., 2008).
Reactions with Methoxide Ion
Studies on the reaction of bromoiodothiophenes with sodium methoxide reveal the potential reactivity of similar structures in different solvents, offering insight into the reactivity of (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol (Gronowitz et al., 1980).
Safety and Hazards
properties
IUPAC Name |
(6-bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-13-8-7-5(3-11-9(8)10)2-6(4-12)14-7/h2-3,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQSVJUQVZJQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1Br)C=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



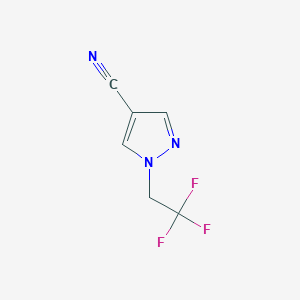
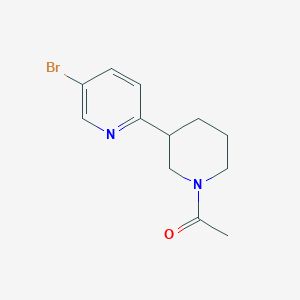
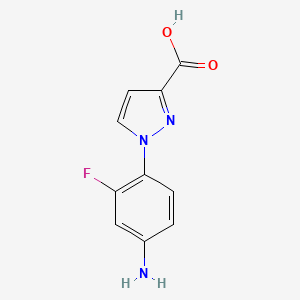
![1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1376818.png)

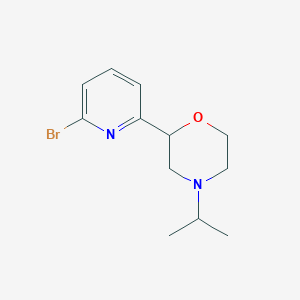
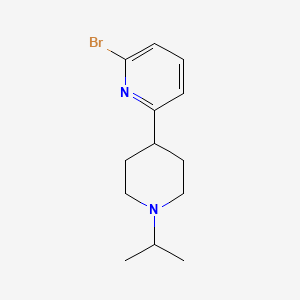



![5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid](/img/structure/B1376830.png)
